Product packaging for 2-Cyano-3-pyridin-3-ylprop-2-enethioamide(Cat. No.:)

2-Cyano-3-pyridin-3-ylprop-2-enethioamide

Cat. No.: B14791965
M. Wt: 189.24 g/mol
InChI Key: PNSDADFWVJVLIG-UHFFFAOYSA-N
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Description

2-Cyano-3-pyridin-3-ylprop-2-enethioamide (CAS 109628-96-8) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a reactive acrylthioamide structure, allowing it to serve as a versatile building block for the synthesis of complex nitrogen-containing heterocycles . Scientific literature describes its application as a precursor in the development of novel fused heterocyclic systems, which are structures of high interest in pharmaceutical research . Furthermore, this core scaffold and its derivatives have been investigated in the context of tyrosine kinase inhibition, suggesting its utility in the early-stage discovery of potential therapeutic agents . With a molecular formula of C9H7N3S and a molecular weight of 189.24 g/mol , it is characterized as a solid substance. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can access analytical data, including SDS, for safe handling and application in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3S B14791965 2-Cyano-3-pyridin-3-ylprop-2-enethioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

2-cyano-3-pyridin-3-ylprop-2-enethioamide

InChI

InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)

InChI Key

PNSDADFWVJVLIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C(=S)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways to 2 Cyano 3 Pyridin 3 Ylprop 2 Enethioamide

Knoevenagel Condensation Approaches for its Formation

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated cyano compounds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base.

Condensation of Nicotinaldehyde with 2-Cyanoethanethioamide

The most direct route to 2-Cyano-3-pyridin-3-ylprop-2-enethioamide is the Knoevenagel condensation between nicotinaldehyde (3-pyridinecarboxaldehyde) and 2-cyanoethanethioamide. This reaction forms the characteristic pyridinyl-propenethioamide backbone in a single step.

The reaction is typically facilitated by a basic catalyst, such as piperidine (B6355638) or pyridine (B92270), and is often carried out in a protic solvent like ethanol (B145695) or methanol. jocpr.comchemspider.com The mechanism involves the deprotonation of the active methylene group of 2-cyanoethanethioamide by the base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of nicotinaldehyde, followed by a dehydration step to yield the final product.

Recent advancements in green chemistry have demonstrated that this type of condensation can also be performed under catalyst-free conditions, particularly when using a mixture of water and ethanol as the solvent. bas.bg This approach not only simplifies the purification process by eliminating the need to remove a catalyst but also aligns with environmentally benign synthetic principles. bas.bg The reaction of pyridinecarbaldehydes under these conditions has been shown to proceed efficiently at room temperature, affording high yields of the desired electron-deficient alkenes. bas.bg

Reaction Conditions for Knoevenagel Condensation
AldehydeActive Methylene CompoundCatalyst/ConditionsSolventYieldReference
Nicotinaldehyde2-CyanoethanethioamidePiperidineMethanol/EthanolHigh chemspider.com
PyridinecarbaldehydesVarious (e.g., malononitrile, cyanoacetamide)Catalyst-FreeH₂O:EtOHExcellent bas.bg
Aromatic Aldehydes2-Cyanoacetamide (B1669375)Base (e.g., NaOH, TEA) / MicrowaveNaCl solutionUp to 99% unifap.br

Stereoselective Control in Knoevenagel Products

A significant aspect of the Knoevenagel condensation is its stereoselectivity. The reaction typically yields the thermodynamically more stable E-isomer as the major product. bas.bgnih.gov The formation of the E-isomer is favored due to steric hindrance in the transition state leading to the Z-isomer. The larger substituents (the pyridine ring and the cyano-thioamide group) prefer to be on opposite sides of the newly formed double bond to minimize steric repulsion.

Microwave-assisted synthesis has been reported to provide excellent stereoselectivity for the E-isomer in related Knoevenagel condensations of heteroaryl aldehydes. researchgate.net The high temperatures and rapid heating associated with microwave irradiation can facilitate the attainment of the thermodynamic product. The exclusive formation of the E-isomer is a notable advantage of this reaction, as it avoids the need for subsequent separation of geometric isomers. nih.gov

Multicomponent Reaction Strategies Incorporating this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient and atom-economical approach to complex molecules. chemistryforsustainability.orgresearchgate.net For the synthesis of this compound or its analogs, an MCR could involve nicotinaldehyde, malononitrile, and a sulfur source.

One prominent example of such a strategy is the Willgerodt-Kindler reaction, which can be adapted for a three-component synthesis of thioamides from an aldehyde, an amine, and elemental sulfur. mdpi.com While this specific reaction typically yields aryl thioamides, the principle can be extended. A more direct MCR for the target compound would involve the in-situ formation of the thioamide functionality. For instance, a reaction between nicotinaldehyde, an active methylene compound like malononitrile, and elemental sulfur in the presence of an amine base could potentially yield the desired product. Such sulfur-mediated MCRs are advantageous as they reduce reaction times, lower temperatures, and minimize waste compared to traditional multi-step methods. chemistryforsustainability.org Visible-light-driven multicomponent reactions have also emerged as a mild and versatile method for synthesizing thioamides from amines, carbon disulfide, and olefins. nih.gov

General Thioamidation Protocols Relevant to the Compound's Synthesis

Thioamides can also be synthesized by converting the corresponding amide, in this case, 2-cyano-3-(pyridin-3-yl)acrylamide. This two-step approach involves first performing the Knoevenagel condensation with 2-cyanoacetamide and then converting the resulting amide to the desired thioamide.

Methods Utilizing Sulfuration Agents

The thionation of amides is a common method for preparing thioamides. This transformation is typically achieved using sulfuration agents, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] being one of the most widely used. beilstein-journals.orgrsc.org The reaction involves heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene. mdpi.com

Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for this conversion. researchgate.net Although effective, these reagents can present challenges in product purification due to phosphorus-containing byproducts. beilstein-journals.org More recent developments have focused on elemental sulfur as a greener and more economical sulfuration agent. mdpi.comchemistryviews.org

Common Sulfuration Agents for Amide to Thioamide Conversion
Sulfuration AgentTypical Reaction ConditionsAdvantagesDisadvantagesReference
Lawesson's ReagentReflux in toluene or THFMild, versatile, high yieldsByproduct removal can be difficult beilstein-journals.orgrsc.org
Phosphorus Pentasulfide (P₄S₁₀)Reflux in dry pyridine or xylenePowerful thionating agentHarsh conditions, byproduct issues mdpi.comresearchgate.net
Elemental Sulfur (S₈)Often used in multicomponent reactions with an amine and solvent like DMFInexpensive, environmentally friendlyCan require specific catalysts or conditions mdpi.comchemistryviews.org

Metal-Free and Catalyst-Free Approaches for Thioamide Construction

In line with the principles of sustainable chemistry, significant effort has been directed towards developing metal-free and catalyst-free methods for thioamide synthesis. rsc.org One such approach is a three-component reaction involving an aldehyde, an amine, and elemental sulfur, which can proceed without a catalyst, often under solvent-free conditions or in water. mdpi.comresearchgate.net This method is remarkable for its operational simplicity and clean reaction profile. mdpi.com

Another strategy involves the transition-metal-free reaction of chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org Furthermore, ground-state-destabilization has been employed for the highly chemoselective, transition-metal-free transamidation of thioamides, showcasing the versatility of modern synthetic methods in accessing these structures under mild, user-friendly conditions. nih.gov These approaches avoid the potential for metal contamination in the final product and often lead to simpler workup procedures. beilstein-journals.orgresearchgate.net

Chemical Reactivity and Advanced Derivatization Strategies

Nucleophilic and Electrophilic Reactivity of the Thioamide Moiety

The thioamide group is a structural isostere of the amide group, where the carbonyl oxygen is replaced by sulfur. This substitution imparts unique chemical properties. chemrxiv.org Thioamides are generally more reactive than their amide counterparts toward both electrophiles and nucleophiles. nih.gov The reactive sites within the thioamide functional group are varied; the sulfur atom can act as a nucleophile or an electrophile acceptor, the α-protons exhibit enhanced acidity, and the nitrogen atom can also display nucleophilic character. researchgate.net

Reactions Involving the Thiocarbonyl Group

The thiocarbonyl (C=S) group is the primary site of reactivity within the thioamide moiety. Unlike the C=O group in amides, the C=S group has a lower bond dissociation energy and the sulfur atom is more polarizable, contributing to its distinct reactivity profile. nih.govspringerprofessional.de

Electrophilic Attack at Sulfur: The sulfur atom, with its available lone pairs of electrons, is a soft nucleophilic center and readily reacts with a variety of soft electrophiles. This is one of the most common transformations of thioamides. Alkylation, typically with alkyl halides, occurs at the sulfur atom to form thioimidate salts. Similarly, acylation with acyl halides proceeds at the sulfur to yield S-acyl derivatives. These reactions are foundational for many subsequent cyclization strategies.

Nucleophilic Attack at Carbon: The thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles. However, due to greater resonance contribution from the nitrogen lone pair (nN→π*C=S) compared to amides, the thioamide C=S bond is less electrophilic than a typical carbonyl C=O bond. nih.gov Consequently, nucleophilic addition to the thiocarbonyl carbon is less facile than in amides but can be achieved with potent nucleophiles like organometallic reagents. researchgate.net

Reactivity of the α-Cyano Group

The α-cyano group (-CN) is a powerful electron-withdrawing substituent that significantly influences the reactivity of the entire molecule. Its primary role is the activation of the adjacent olefinic double bond. acs.orgacs.org The strong inductive and mesomeric effects of the cyano group render the β-carbon of the double bond highly electrophilic.

Beyond its role as an activating group, the cyano group itself is a versatile functional handle. It can participate directly in cyclization reactions, acting as an electrophilic center for intramolecular nucleophilic attack, a key step in the formation of heterocyclic rings like thiophenes. nih.govorganic-chemistry.orgwikipedia.org Under appropriate conditions, the nitrile can be hydrolyzed to a primary amide or a carboxylic acid, or it can be reduced to a primary amine, offering further avenues for derivatization.

Transformations at the Olefinic Double Bond

The olefinic double bond in 2-Cyano-3-pyridin-3-ylprop-2-enethioamide is electron-deficient due to the conjugative electron-withdrawing effects of both the α-cyano and the thioamide groups. This electronic profile makes the double bond a classic Michael acceptor, highly susceptible to conjugate addition by a wide array of nucleophiles. chemtube3d.comresearchgate.net

The reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. A diverse range of nucleophiles can be employed, including:

Carbon nucleophiles: Enolates, carbanions from active methylene (B1212753) compounds (e.g., malononitrile), and organometallic reagents.

Heteroatom nucleophiles: Amines, thiols, and alcohols.

This Michael addition reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to the synthesis of more complex acyclic structures or providing intermediates for subsequent cyclization reactions. researchgate.net

Cyclization Reactions for the Synthesis of Novel Heterocyclic Systems

The strategic arrangement of multiple reactive centers in this compound makes it an exceptional building block for the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Annulation to Thieno[2,3-b]pyridine (B153569) Derivatives

A prominent application of α,β-unsaturated cyanothioamides is in the synthesis of 2-aminothiophene derivatives via the Gewald reaction or related methodologies. organic-chemistry.orgwikipedia.orgresearchgate.netsemanticscholar.org In a typical sequence for forming a thieno[2,3-b]pyridine ring system, this compound can be reacted with α-halocarbonyl compounds such as α-chloroacetone or ethyl bromoacetate.

The reaction mechanism proceeds through initial S-alkylation of the thioamide sulfur atom by the α-halocarbonyl compound. Subsequent deprotonation of the α-methylene group of the carbonyl reactant by a base generates a carbanion, which then undergoes an intramolecular cyclization by attacking the electrophilic carbon of the cyano group (a Thorpe-Ziegler reaction). Tautomerization of the resulting imine intermediate yields the stable, aromatic 2-aminothieno[2,3-b]pyridine derivative. nih.govresearchgate.net This synthetic route provides a direct and efficient entry into a class of compounds with recognized biological potential. nih.gov

Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives
Reactant (with this compound)Base/SolventResulting Fused Ring SystemKey Reaction Type
α-ChloroacetonitrileNaOEt / EtOH3-Amino-2-cyanothieno[2,3-b]pyridineGewald-Type Cyclization
Ethyl bromoacetateKOH / DMFEthyl 3-amino-thieno[2,3-b]pyridine-2-carboxylateGewald-Type Cyclization
Phenacyl bromideNaOAc / EtOH3-Amino-2-benzoylthieno[2,3-b]pyridineGewald-Type Cyclization
N-Aryl-2-chloroacetamideKOH / DMF3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamideGewald-Type Cyclization nih.gov

Formation of Indenopyridine Thioglycosides

Another powerful derivatization strategy involves the construction of complex, polycyclic systems such as indenopyridines, which can be further elaborated into thioglycosides. Research has shown that analogs of this compound react with 1-indanone (B140024) to form 2-thiooxo-1H-indeno[1,2-b]pyridine-3-carbonitriles. tandfonline.com This reaction proceeds via an initial Michael addition of the enolate of 1-indanone to the activated double bond of the thioamide, followed by an intramolecular cyclization and dehydration sequence to afford the planar indenopyridine thione core. researchgate.net

This thione intermediate serves as a handle for the introduction of sugar moieties. Reaction with a per-acetylated sugar bromide (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) in the presence of a base like potassium hydroxide (B78521) results in S-glycosylation, forming the protected indenopyridine thioglycoside. tandfonline.com Subsequent deprotection of the sugar's hydroxyl groups, typically via ammonolysis, yields the final free thioglycosides. tandfonline.comresearchgate.net This methodology provides access to a novel class of thioglycosides with potential applications in medicinal chemistry. nih.govrsc.org

Table 2: Synthesis of Indenopyridine Thioglycosides
StepReactantsConditionsIntermediate/Product
1. CyclizationThis compound + 1-IndanoneBase (e.g., piperidine), Reflux2-Thiooxo-1H-indeno[1,2-b]pyridine-3-carbonitrile derivative
2. S-GlycosylationIndenopyridine thione + AcetobromoglucoseKOH / AcetoneProtected Indenopyridine Thioglycoside tandfonline.com
3. DeprotectionProtected Indenopyridine ThioglycosideNH3 / MeOHFree Indenopyridine Thioglycoside tandfonline.com
2. S-Glycosylation (Alternative)Indenopyridine thione + AcetobromogalactoseKOH / AcetoneProtected Galactosyl-Indenopyridine Thioglycoside tandfonline.com

Pyrrolo, Pyrazolo, and Other Nitrogen-Containing Heterocycle Formations

The inherent reactivity of the α,β-unsaturated nitrile and thioamide functionalities within this compound makes it a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems.

The reaction of 2-cyanothioacetamides with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of aminopyrazoles. Typically, this reaction involves the participation of both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles with the elimination of hydrogen sulfide (B99878). researchgate.net In other instances, the reaction can proceed through the cyano and enamine functionalities, leaving the thiocarbamoyl group intact, which results in the formation of 4-thiocarbamoylpyrazoles. researchgate.net

While direct experimental evidence for the reaction of this compound with hydrazines is not extensively documented in the reviewed literature, the established reactivity of analogous cyanothioacetamides suggests that it would readily undergo cyclization to form pyrazole (B372694) derivatives. For instance, the reaction with hydrazine hydrate (B1144303) would be expected to yield the corresponding 3-amino-5-(pyridin-3-yl)pyrazole.

Furthermore, the synthesis of bipyridine derivatives has been reported. For example, the reaction of this compound with a second molecule of 2-cyanoethanethioamide results in the formation of 6'-amino-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3',5'-dicarbonitrile. This transformation highlights the utility of the starting material in constructing more complex heterocyclic frameworks.

While the synthesis of pyrrole (B145914) derivatives from this compound is not explicitly detailed in the available literature, the general reactivity of related compounds suggests potential pathways. For example, reactions involving reagents that can engage with both the activated double bond and the cyano or thioamide group could potentially lead to pyrrole ring formation.

Table 1: Examples of Nitrogen-Containing Heterocycle Formation

Reactant(s)ProductHeterocyclic System
2-Cyanoethanethioamide6'-Amino-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3',5'-dicarbonitrileBipyridine
Hydrazine Hydrate (proposed)3-Amino-5-(pyridin-3-yl)pyrazolePyrazole

Synthesis of Pyrimidine (B1678525) and Thiazole (B1198619) Derivatives

The presence of the thioamide group in this compound makes it a valuable synthon for the construction of sulfur-containing heterocycles like thiazoles, as well as pyrimidines.

The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of a thiazole ring, which involves the reaction of a thioamide with an α-haloketone. This reaction proceeds via a cyclocondensation mechanism. Given this, it is highly probable that this compound would react with various α-haloketones, such as chloroacetone (B47974) or phenacyl bromide, to afford the corresponding 2-substituted thiazole derivatives.

The synthesis of pyrimidine derivatives can also be envisioned. For example, the reaction with compounds containing a reactive methylene group adjacent to a carbonyl, in the presence of a suitable reagent, could lead to the formation of a pyrimidine ring. The reaction of trifluoroacetylacetone with cyanothioacetamide has been shown to regioselectively form a pyridinethione derivative, which can be a precursor to other heterocycles. vanderbilt.edu This suggests that this compound could undergo similar reactions with 1,3-dicarbonyl compounds to yield pyridinethione or pyrimidine derivatives.

Table 2: Proposed Synthesis of Pyrimidine and Thiazole Derivatives

ReagentProposed Product StructureHeterocyclic Core
α-Haloketone (e.g., Chloroacetone)2-(1-cyano-2-(pyridin-3-yl)vinyl)-4-methylthiazoleThiazole
1,3-Dicarbonyl Compound (e.g., Acetylacetone)4-Methyl-6-(pyridin-3-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrilePyridinethione/Pyrimidine

Regioselective Transformations and Mechanistic Insights

Regioselectivity is a critical aspect of the chemical transformations involving this compound, given its multiple reactive centers. The outcomes of its reactions are often dictated by the nature of the attacking reagent and the reaction conditions.

For instance, in the formation of the bipyridine derivative mentioned earlier, the reaction proceeds through a Michael addition of the active methylene group of a second 2-cyanoethanethioamide molecule to the activated double bond of this compound, followed by an intramolecular cyclization and elimination of hydrogen sulfide. The regioselectivity of this reaction is governed by the electrophilic nature of the β-carbon of the α,β-unsaturated system.

In the proposed synthesis of thiazoles via the Hantzsch reaction, the nucleophilic sulfur atom of the thioamide group selectively attacks the electrophilic carbon of the α-haloketone, initiating the cyclization process. The subsequent steps of dehydration lead to the aromatic thiazole ring.

Mechanistically, the formation of pyrazole derivatives with hydrazines would likely proceed through an initial attack of the hydrazine at the electrophilic carbon of the cyano group or the thiocarbonyl carbon, followed by an intramolecular cyclization with the elimination of either water or hydrogen sulfide. The specific pathway and the resulting regiochemistry would depend on the substitution pattern of the hydrazine and the reaction conditions.

Functional Group Interconversions and Modifications

The cyano and thioamide groups in this compound are amenable to a variety of functional group interconversions, which further expands its synthetic utility.

The cyano group can undergo several transformations. For example, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. Reduction of the cyano group, using reagents such as lithium aluminum hydride or catalytic hydrogenation, would afford the corresponding primary amine.

The thioamide group also offers multiple avenues for modification. It can be converted to an amide group through oxidation or treatment with specific reagents. Alkylation of the sulfur atom is also a common reaction, leading to the formation of thioimidates, which are themselves versatile intermediates for further transformations.

Table 3: Potential Functional Group Interconversions

Functional GroupReagent/ConditionResulting Functional Group
Cyano (-CN)H₃O⁺, ΔCarboxylic Acid (-COOH)
Cyano (-CN)H₂O₂, baseAmide (-CONH₂)
Cyano (-CN)LiAlH₄ or H₂, catalystAminomethyl (-CH₂NH₂)
Thioamide (-CSNH₂)Oxidizing agentAmide (-CONH₂)
Thioamide (-CSNH₂)Alkyl halideThioimidate (-C(SR)=NH)

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis of 2-Cyano-3-pyridin-3-ylprop-2-enethioamide and its Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids. It offers unparalleled insight into molecular geometry, conformation, and the non-covalent interactions that dictate the crystal packing.

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal. mdpi.com For derivatives of 2-cyano-3-phenylprop-2-enoate, this method has been successfully employed to elucidate their molecular formula and conformation in the solid state. researchgate.net The process involves collecting diffraction data using a diffractometer, solving the structure using direct methods, and refining it by full-matrix least-squares methods. mdpi.comresearchgate.net

In compounds containing a pyridine (B92270) ring, the conformation is a key feature. For instance, in certain N-aryl derivatives of pyridine-2-carboxamide, the molecular conformation can be nearly planar. researchgate.net The geometry of this compound is defined by the spatial relationship between the pyridine ring and the cyano-enethioamide side chain. The planarity of the molecule is influenced by the electronic conjugation between the pyridine ring and the double bond of the propene backbone. Bond lengths and angles within the pyridine ring and the thioamide group provide critical information about the electronic distribution and potential for tautomerism.

Table 1: Representative Crystallographic Data for a Derivative Compound (Note: This table is illustrative, based on typical data for related structures)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.5432(1)
b (Å) 10.1234(2)
c (Å) 15.6789(3)
β (°) 98.765(1)
Volume (ų) 1345.67

The supramolecular architecture of crystalline solids is governed by non-covalent interactions such as hydrogen bonds and π-π stacking. unito.it In the crystal structure of this compound, the thioamide (-CSNH₂) group and the pyridine nitrogen are primary sites for hydrogen bonding. The N-H protons of the thioamide can act as hydrogen bond donors, while the sulfur atom and the pyridine nitrogen can act as acceptors, leading to the formation of extensive one-, two-, or three-dimensional networks. researchgate.net

Furthermore, the presence of the aromatic pyridine ring facilitates π-π stacking interactions. These interactions occur between the electron-rich π systems of adjacent pyridine rings, contributing significantly to the stability of the crystal lattice. researchgate.netunito.it In related pyridine carboxamides, π-stacking involving the pyridine rings is a well-defined feature, with interplanar separations typically around 3.4 to 3.5 Å. researchgate.net These stacking interactions can result in various packing motifs, such as staircase-like or herringbone patterns.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure, bonding, and electronic properties.

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the vinylic proton, and the NH₂ protons of the thioamide group. The chemical shifts of the pyridine protons provide information about the electronic environment of the ring, while the coupling constants between them reveal their substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons of the cyano (C≡N) and thioamide (C=S) groups.

Tautomeric Studies: The thioamide functional group can potentially exist in equilibrium with its tautomeric iminethiol form (-C(SH)=NH). NMR spectroscopy is highly effective for studying such tautomeric equilibria. nih.govnih.gov The presence of both tautomers in solution would be indicated by two distinct sets of NMR signals. The ratio of the tautomers can be influenced by factors such as solvent polarity and temperature. nih.govnih.govmdpi.com In related acylaminopyridines, modern NMR techniques have been used to unambiguously determine that they exist predominantly in the amide form in various solvents. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in ppm (Note: Values are predictive based on functional groups)

Proton(s) Predicted Chemical Shift (ppm)
Pyridine-H 7.5 - 9.0
Vinylic-H 7.0 - 8.0

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz For this compound, the IR spectrum would display key absorption bands confirming its structure.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibration Wavenumber (cm⁻¹)
N-H (Thioamide) Stretching 3500 - 3300
C-H (Pyridine) Stretching 3100 - 3000 libretexts.orglibretexts.org
C≡N (Nitrile) Stretching 2260 - 2200
C=C (Alkene) Stretching 1680 - 1640 libretexts.org
C=N, C=C (Ring) Stretching 1600 - 1400

The presence of a sharp, strong band around 2220 cm⁻¹ is a clear indicator of the cyano group. The N-H stretching vibrations of the primary thioamide typically appear as one or two bands in the 3300-3500 cm⁻¹ region. libretexts.org Vibrations associated with the pyridine ring and the C=C double bond are found in the 1600-1400 cm⁻¹ region. libretexts.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The spectrum arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of UV or visible light. libretexts.org The conjugated system in this compound, which extends from the pyridine ring through the double bond to the cyano and thioamide groups, is expected to give rise to characteristic absorptions.

The primary electronic transitions observed are typically π → π* and n → π*. libretexts.org

π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and usually result in strong absorption bands. youtube.com

n → π transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and nitrogen atoms, to a π* antibonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. youtube.com

For cyano-substituted styrylpyridine compounds, which are structurally similar, theoretical and experimental studies have identified these transitions and evaluated the effect of substituents on the maximum absorption wavelengths. nih.gov The solvent can also influence the position of these absorption bands.

Table 4: Mentioned Compounds

Compound Name
This compound
2-cyano-3-phenylprop-2-enoate
N-aryl derivatives of pyridine-2-carboxamide
cyano-substituted styrylpyridine

Absence of Published Data Prohibits Article Generation on the Mass Spectrometry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no published research detailing the mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) characterization of the chemical compound this compound could be located. As a result, the generation of a scientifically accurate and verifiable article focusing on the structural elucidation and advanced spectroscopic characterization of this specific molecule is not possible at this time.

The inquiry requested a detailed article structured around the core outline "," with a specific subsection focusing on "Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination." This would necessitate the inclusion of detailed research findings and data tables, which are contingent upon the availability of primary scientific research.

Searches were conducted to locate any studies reporting the synthesis of this compound, as characterization data, including mass spectrometry, is typically reported in the experimental sections of such publications. However, these searches did not yield any papers describing the synthesis or spectroscopic analysis of this particular thioamide. While information on structurally related compounds, such as cyanopyridine derivatives and other thioamides, is available, this information is not applicable to the specific compound and therefore cannot be used to fulfill the request.

Without access to experimental data from MS and HRMS studies on this compound, any attempt to generate the requested article would rely on speculation and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, until such research is published and made available, the creation of the specified article is unachievable.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 2-Cyano-3-pyridin-3-ylprop-2-enethioamide, these calculations reveal details about its orbital energies, electron distribution, and conformational landscape, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) for Molecular Orbitals and Frontier Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmostwiedzy.pl Calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide optimized molecular geometry and insights into the molecular orbitals.

Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and localization of these orbitals are critical for predicting a molecule's reactivity. nih.gov

HOMO : The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich thioamide group and the π-system of the pyridine (B92270) ring. This distribution indicates that these regions are the most probable sites for electrophilic attack.

LUMO : The LUMO signifies the ability of a molecule to accept electrons. The LUMO is anticipated to be distributed over the electron-deficient cyano group (-C≡N) and the conjugated propene backbone. These areas represent the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Predicted Frontier Molecular Orbital Characteristics This table presents expected values based on DFT studies of analogous cyanopyridine and thioamide-containing compounds.

OrbitalExpected Energy Range (eV)Primary LocalizationRole in Reactivity
HOMO-6.0 to -7.5Thioamide group, Pyridine ringNucleophilicity / Electron Donor
LUMO-1.5 to -2.5Cyano group, Propene bridgeElectrophilicity / Electron Acceptor
HOMO-LUMO Gap (ΔE)4.0 to 5.5Entire MoleculeIndicator of Chemical Reactivity

Analysis of Electron Density Distributions and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic reactivity. readthedocs.io The MEP is mapped onto the molecule's electron density surface, where different colors represent varying electrostatic potentials. researchgate.netresearchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group, highlighting them as primary sites for interaction with electrophiles. rsc.org

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the thioamide's amino group (-NH₂) are predicted to be the most positive regions, indicating their role as hydrogen bond donors.

Green Regions : Correspond to areas of neutral potential.

The MEP map provides a clear, visual representation of the molecule's polarity and charge-related properties, complementing the information derived from FMO analysis.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure and the potential for isomerism are critical to a molecule's function. Computational methods are used to explore these aspects for this compound.

Conformational Analysis : The molecule possesses several rotatable single bonds, leading to different spatial arrangements or conformers. The key rotations are around the bond connecting the pyridine ring to the vinyl group and the C-C single bond within the propenethioamide moiety. Computational potential energy surface scans can identify the most stable conformers (e.g., s-cis or gauche) by locating the minima on the energy landscape. researchgate.netnih.gov The global minimum conformation corresponds to the most populated and stable structure of the molecule under given conditions.

Tautomeric Equilibria : this compound can exist in two tautomeric forms: the thione form and the thiol (or iminethiol) form. This thione-thiol tautomerism is a common phenomenon in molecules containing a thioamide group. scispace.comresearchgate.net

Computational studies on analogous compounds, such as thioformamide and other thiosemicarbazides, consistently show that the thione tautomer is significantly more stable than the thiol tautomer. scispace.comnih.gov The energy difference is often substantial, indicating that the thione form is overwhelmingly predominant in equilibrium. DFT calculations can quantify the relative energies of these tautomers and the energy barrier for the interconversion proton transfer. nih.gov

Table 2: Predicted Relative Stability of Tautomers Based on computational studies of similar thioamide systems.

TautomerStructurePredicted Relative Energy (kcal/mol)Predicted Equilibrium Population
Thione-C(=S)-NH₂0.0 (Reference)>99%
Thiol (Iminethiol)-C(SH)=NH+8 to +15<1%

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde (B140518) and 2-cyanoethanethioamide. Computational modeling is instrumental in elucidating the step-by-step mechanism of this reaction. nih.govresearchgate.net

The generally accepted mechanism involves three key stages:

Carbanion Formation : A base abstracts an acidic α-proton from the active methylene (B1212753) group of 2-cyanoethanethioamide, forming a resonance-stabilized carbanion. researchgate.net

Nucleophilic Addition : The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde to form a tetrahedral intermediate.

Dehydration : The intermediate undergoes dehydration (elimination of a water molecule) to form the final product with a stable C=C double bond. scielo.org.mx

DFT calculations can model this entire reaction pathway, identifying the structures of transition states and intermediates. By calculating the activation energies for each step, computational chemistry helps to determine the rate-limiting step and understand the factors influencing the reaction's efficiency and selectivity. nih.gov

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding Strength)

Intermolecular interactions, particularly hydrogen bonds, play a decisive role in the solid-state structure and physicochemical properties of molecules. The this compound molecule has multiple sites capable of forming hydrogen bonds:

Hydrogen Bond Donors : The N-H protons of the thioamide group.

Hydrogen Bond Acceptors : The sulfur atom of the thioamide group, the nitrogen atom of the cyano group, and the nitrogen atom of the pyridine ring.

Computational studies have extensively compared the hydrogen bonding capabilities of thioamides versus their amide analogues. nih.govresearchgate.net These studies reveal that the thioamide N-H group is a stronger hydrogen bond donor than the corresponding amide N-H. nih.govresearchgate.net Conversely, the thioamide sulfur atom is generally considered a weaker hydrogen bond acceptor than the amide carbonyl oxygen. nih.gov However, recent calculations suggest that the acceptor strength of thioamides is highly dependent on the geometry of the hydrogen bond. chemrxiv.org

Molecular modeling can be used to calculate the interaction energies of dimers or larger molecular clusters, providing quantitative data on the strength of these hydrogen bonds.

Table 3: Comparison of Calculated Hydrogen Bond Strengths Data derived from computational studies on formamide and thioformamide dimers in the gas phase. nih.gov

Interaction TypeSystemCalculated Interaction Energy (kcal/mol)
Donor StrengthAmide (N-H···O)~ -6.0
Donor StrengthThioamide (N-H···S)~ -7.5
Acceptor StrengthAmide (N-H···O=C)~ -6.0
Acceptor StrengthThioamide (N-H···S=C)~ -5.6

Applications As a Synthetic Building Block and Intermediate

Role in the Construction of Diverse Heterocyclic Scaffolds

2-Cyano-3-pyridin-3-ylprop-2-enethioamide serves as a key starting material for the synthesis of a range of heterocyclic compounds. Its inherent reactivity allows for the construction of various ring systems, demonstrating its utility in synthetic organic chemistry.

One notable application is in the synthesis of bipyridine derivatives. For instance, the reaction of this compound, itself synthesized from nicotin-aldehyde and 2-cyanoethanethioamide, with an additional mole of 2-cyanoethanethioamide leads to the formation of 6'-amino-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3',5'-dicarbonitrile. scielo.br This bipyridine derivative is a valuable scaffold in its own right and can be further elaborated to produce a variety of thieno[2,3-b]pyridine (B153569) derivatives through reactions with active halogen-containing reagents such as chloroacetone (B47974), 2-chloro-3-oxobutanoate, chloroacetamide, chloroacetonitrile, and ethyl chloroacetate. scielo.br

The reactivity of the thioamide and cyano groups in conjunction with the activated double bond makes this compound an excellent candidate for building fused heterocyclic systems. For example, related cyanothioacetamide derivatives are known to react with α,β-unsaturated carbonyl compounds to yield thioxohydropyridine-3-carbonitriles. scielo.br These intermediates are then utilized in the preparation of various thienopyridines. scielo.br While direct evidence for this compound in all these specific reactions is not extensively documented in readily available literature, its structural similarity to other reactive cyanothioacetamides strongly suggests its potential in these synthetic pathways.

The following table summarizes the role of this compound and its derivatives in the synthesis of various heterocyclic scaffolds.

Starting MaterialReagent(s)Resulting Heterocyclic ScaffoldReference
This compound2-Cyanoethanethioamide6'-Amino-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3',5'-dicarbonitrile scielo.br
6'-Amino-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3',5'-dicarbonitrileActive halogen-containing reagents (e.g., chloroacetone)Thieno[2,3-b]pyridine derivatives scielo.br
Cyanothioacetamide (related compound)α,β-Unsaturated carbonyl compoundsThioxohydropyridine-3-carbonitriles scielo.br
Thioxohydropyridine-3-carbonitriles (related compounds)Active halogen-containing compoundsThienopyridines scielo.br

Precursor in Multicomponent Reaction Systems for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. These reactions are valued for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. scielo.br The structural features of this compound make it an ideal candidate for use in MCRs.

While specific examples detailing the use of this compound in MCRs are not extensively reported, the parent compound class, cyanothioacetamides, are well-documented participants in such reactions. mdpi.com For instance, the multicomponent condensation of cyanothioacetamide, carbonyl compounds, enamines, and alkylating reagents, often initiated by a Knoevenagel reaction, leads to the formation of 2-thionicotinonitriles. mdpi.com Given that this compound is an enethioamide, it possesses the requisite functionality to act as a key component in similar MCRs, leading to highly substituted pyridine (B92270) and fused pyridine systems.

The general scheme for such a multicomponent reaction could involve the in-situ formation of a Knoevenagel condensation product, which then undergoes a Michael addition with a suitable nucleophile, followed by cyclization and aromatization to yield a complex heterocyclic product. The presence of the pyridine ring in this compound would pre-install this important structural motif into the final product.

Utility in the Development of Novel Organic Reactions and Methodologies

The development of novel organic reactions and methodologies is crucial for advancing the field of chemical synthesis. The unique reactivity of this compound can be harnessed to explore new synthetic transformations. Its conjugated system and multiple reaction sites allow for the possibility of cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly construct complex molecules. scielo.br

For example, the Thorpe-Ziegler reaction, a well-established method for the synthesis of cyclic ketones and enamines, could potentially be adapted for derivatives of this compound. This intramolecular condensation of dinitriles is a powerful tool for ring formation. By analogy, derivatives of this compound could be designed to undergo intramolecular cyclizations to form novel fused heterocyclic systems.

Furthermore, the Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes, provides a template for how this compound could be employed in the development of new synthetic methods. While the classical Gewald reaction involves an α-cyano ester, a ketone or aldehyde, and elemental sulfur, the thioamide functionality of this compound could potentially play a similar role to the in-situ generated thioaldehyde intermediate, leading to novel thiophene-fused pyridine systems.

Contributions to the Synthesis of Bridged and Fused Ring Systems

The synthesis of bridged and fused ring systems is of significant interest due to the prevalence of these structural motifs in natural products and pharmaceutically active compounds. The reactivity of this compound and its derivatives can be exploited for the construction of such complex polycyclic architectures.

As previously mentioned, derivatives of this compound are precursors to thieno[2,3-b]pyridine fused ring systems. scielo.br The synthesis of these compounds often proceeds through an initial S-alkylation of the thioamide group, followed by an intramolecular cyclization. This strategy is a common and effective method for building fused thiophene (B33073) rings onto existing heterocyclic scaffolds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Cyano-3-pyridin-3-ylprop-2-enethioamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves coupling pyridine derivatives with cyano-enethioamide precursors. For example, analogous pyridine-containing compounds have been synthesized via nucleophilic substitution or condensation reactions, such as the reaction of 3-cyano-4,6-distyrylpyridin-2(1H)-thione with chloroacetamide derivatives in ethanol under reflux with sodium acetate . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents. Characterization via 1H^1H NMR and mass spectrometry (e.g., ESI-MS) is critical to confirm product purity and structure .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : While specific safety data for this compound are limited, analogous pyridine derivatives require handling in fume hoods with personal protective equipment (PPE), including nitrile gloves and lab coats. Stability tests (e.g., thermal decomposition analysis) and hazard assessments for thiocarbonyl groups (potential irritants) should be prioritized. MedChemExpress guidelines recommend restricting access to qualified personnel and ensuring emergency protocols for accidental exposure are in place .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Answer : Key techniques include:

  • 1H^1H NMR : Identify pyridyl protons (δ 7.5–8.5 ppm) and enethioamide protons (δ 2.5–3.5 ppm). Coupling patterns can confirm stereochemistry .
  • FT-IR : Detect cyano (C≡N stretch ~2200 cm1^{-1}) and thioamide (C=S stretch ~1200 cm1^{-1}) functional groups .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound, and how can intermediates be trapped or characterized?

  • Answer : Mechanistic studies for similar compounds suggest a multi-step process involving keto-enol tautomerization and cyclization. For instance, reactions between 3-oxo-2-arylhydrazonopropanals and cyanoacetamides proceed via intermediate enamines, which can be trapped using quenching agents (e.g., acetic anhydride) and analyzed via LC-MS or 13C^{13}C-NMR . Computational modeling (DFT) may further elucidate transition states and energetics .

Q. How can researchers resolve contradictions in spectroscopic data or bioactivity results for this compound across different studies?

  • Answer : Contradictions often arise from impurities, solvent effects, or assay variability. Strategies include:

  • Reproducibility Checks : Replicate synthesis and characterization under standardized conditions .
  • Advanced Analytics : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, or X-ray crystallography for absolute configuration confirmation .
  • Meta-Analysis : Compare data across peer-reviewed studies while accounting for methodological differences (e.g., cell lines in bioassays) .

Q. What computational tools or machine learning models are suitable for predicting the reactivity or pharmacological properties of this compound?

  • Answer : Quantum mechanical software (Gaussian, ORCA) can model reaction pathways and electronic properties (e.g., HOMO-LUMO gaps). Machine learning platforms like LabMate.AI integrate reaction databases to predict yields or optimal conditions for derivatives. For bioactivity, QSAR models trained on pyridine-thioamide datasets may forecast binding affinities .

Q. How can researchers design experiments to explore the compound’s potential as a kinase inhibitor or antimicrobial agent, considering structural analogs?

  • Answer :

  • Kinase Inhibition : Use molecular docking (AutoDock Vina) to screen against kinase domains (e.g., EGFR, VEGFR). Validate with in vitro kinase assays and compare IC50_{50} values to known inhibitors like imatinib .
  • Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria, referencing structurally similar compounds (e.g., pyridine-carboxylates) with documented activity .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data for this compound?

  • Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50}. For SAR, apply multivariate analysis (PCA or PLS) to correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity .

Q. How should researchers address ethical and reproducibility concerns when publishing data on novel pyridine derivatives?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Data Transparency : Publish raw NMR/MS files in repositories like PubChem or Zenodo .
  • Ethical Compliance : Declare IRB approvals for biological studies and disclose conflicts of interest .

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